

An In-depth Technical Guide to the Thermal Decomposition of Strontium Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium oxalate*

Cat. No.: *B1213420*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of **strontium oxalate** (SrC_2O_4), a process of significant interest in various fields, including materials science, pyrotechnics, and the synthesis of advanced ceramics and superconducting materials. This document details the decomposition pathway, experimental protocols for its analysis, and quantitative data derived from thermogravimetric and differential thermal analyses.

Introduction

Strontium oxalate, typically found in its hydrated form ($\text{SrC}_2\text{O}_4 \cdot n\text{H}_2\text{O}$), undergoes a multi-stage decomposition upon heating. This process involves dehydration, followed by the decomposition of the anhydrous salt to strontium carbonate (SrCO_3), and finally, the decomposition of the carbonate to strontium oxide (SrO) at higher temperatures. The precise nature of these transformations, including the temperatures at which they occur and the kinetics of the reactions, is highly dependent on experimental conditions such as heating rate and the surrounding atmosphere. Understanding these decomposition steps is crucial for controlling the synthesis of strontium-containing materials with desired properties.

The Thermal Decomposition Pathway

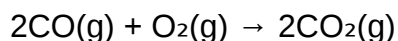
The thermal decomposition of hydrated **strontium oxalate** proceeds through a series of well-defined steps. Initially, the water of hydration is lost, followed by the decomposition of the

anhydrous oxalate, and finally the decomposition of the resulting carbonate.

The overall decomposition can be summarized as follows:

- Dehydration: $\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O}(\text{s}) \rightarrow \text{SrC}_2\text{O}_4(\text{s}) + \text{H}_2\text{O}(\text{g})$
- Decomposition to Carbonate: $\text{SrC}_2\text{O}_4(\text{s}) \rightarrow \text{SrCO}_3(\text{s}) + \text{CO}(\text{g})$
- Decomposition to Oxide: $\text{SrCO}_3(\text{s}) \rightarrow \text{SrO}(\text{s}) + \text{CO}_2(\text{g})$

The carbon monoxide produced in the second step can further react with atmospheric oxygen in an exothermic reaction:



Caption: Thermal decomposition pathway of hydrated **strontium oxalate**.

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from various studies on the thermal decomposition of **strontium oxalate**. These values can vary depending on the specific experimental conditions.

Table 1: Decomposition Stages and Temperature Ranges

Decomposition Stage	Reaction	Temperature Range (°C)
Dehydration	$\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O} \rightarrow \text{SrC}_2\text{O}_4 + \text{H}_2\text{O}$	127 - 200[1]
Anhydrous Decomposition	$\text{SrC}_2\text{O}_4 \rightarrow \text{SrCO}_3 + \text{CO}$	400 - 600[1]
Carbonate Decomposition	$\text{SrCO}_3 \rightarrow \text{SrO} + \text{CO}_2$	680 - 900+

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

Decomposition Step	Gaseous Product	Theoretical Mass Loss (%)	Observed Mass Loss (%)
Dehydration (of monohydrate)	H ₂ O	9.1	8.6 - 8.9[1][2]
Anhydrous to Carbonate	CO	14.1	14.1 - 14.3[1][2][3]
Carbonate to Oxide	CO ₂	22.2	22.1[2]

Table 3: Kinetic Parameters for Decomposition Steps

Decomposition Step	Kinetic Model	Activation Energy (E _a) (kJ/mol)
Anhydrous SrC ₂ O ₄ to SrCO ₃	2D Diffusion (D2)	Varies with method
SrCO ₃ to SrO	3D Phase Boundary (R3)	Varies with method

Experimental Protocols

The study of the thermal decomposition of **strontium oxalate** relies on a suite of analytical techniques. The most common methods are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), often used simultaneously (STA). These are frequently coupled with Mass Spectrometry (MS) to identify evolved gases and X-ray Diffraction (XRD) to characterize solid-state intermediates and final products.

Synthesis of Strontium Oxalate Hydrate

A typical synthesis involves the precipitation reaction between a soluble strontium salt (e.g., strontium chloride, SrCl₂) and an oxalate source (e.g., oxalic acid, H₂C₂O₄, or ammonium oxalate, (NH₄)₂C₂O₄) in an aqueous solution. The resulting precipitate is then filtered, washed with deionized water, and dried at a low temperature (e.g., 60-80 °C) to obtain the hydrated **strontium oxalate**.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

- Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.
- Sample Preparation: A small amount of the **strontium oxalate** sample (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).
- Experimental Conditions:
 - Heating Rate: A constant heating rate, typically between 5 and 20 °C/min, is applied.
 - Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000-1400 °C).
 - Atmosphere: The experiment is conducted under a controlled atmosphere, such as dry air or an inert gas (e.g., nitrogen, argon), with a constant flow rate (e.g., 20-100 mL/min).
- Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between the sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. Both techniques identify exothermic and endothermic transitions.

- Instrumentation: A DTA or DSC instrument, often integrated with a TGA (Simultaneous Thermal Analyzer - STA).
- Experimental Conditions: The experimental conditions (heating rate, temperature program, atmosphere) are typically the same as for TGA, especially when performed simultaneously.
- Data Analysis: The DTA/DSC curve shows peaks corresponding to thermal events. Endothermic peaks typically represent dehydration and decomposition, while exothermic

peaks can indicate recrystallization or oxidation (e.g., of CO to CO₂). An exothermic DTA peak around 300°C is attributed to the recrystallization of anhydrous **strontium oxalate**.^[4]^[5] An endothermic DTA peak observed at approximately 910°C is associated with the orthorhombic to hexagonal phase transition of SrCO₃.^[4]^[5]

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

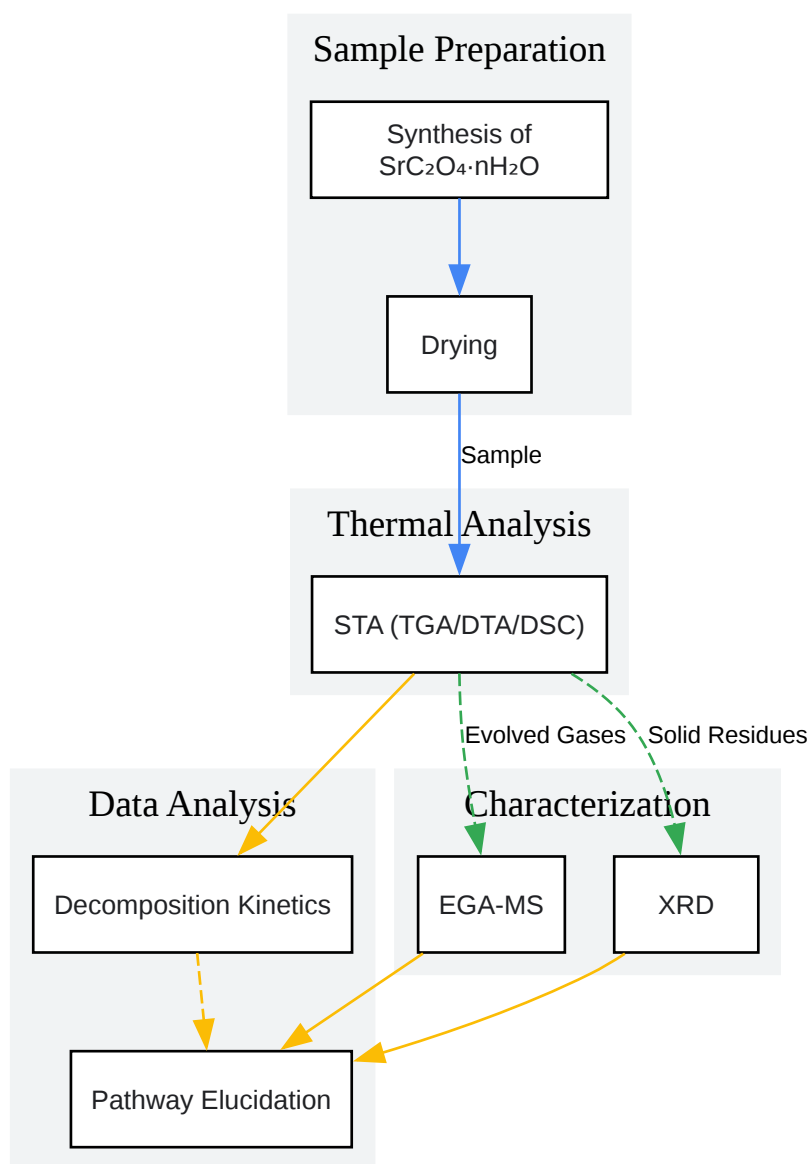
EGA-MS is used to identify the gaseous species evolved during decomposition.

- **Instrumentation:** A mass spectrometer coupled to the outlet of the thermal analyzer via a heated transfer line.
- **Procedure:** As the sample is heated in the thermal analyzer, the evolved gases are continuously introduced into the mass spectrometer.
- **Data Analysis:** The mass spectrometer records the intensity of different mass-to-charge ratios (m/z) as a function of temperature. This allows for the identification of evolved gases such as water (m/z 18), carbon monoxide (m/z 28), and carbon dioxide (m/z 44).

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the initial material and the solid intermediates and residues at different stages of decomposition.

- **Procedure:** Samples are heated to specific temperatures corresponding to the plateaus in the TGA curve and then cooled. The resulting solid is then analyzed by XRD. In-situ high-temperature XRD (HT-XRD) can also be performed to monitor the phase changes as the temperature increases.
- **Data Analysis:** The XRD patterns provide information on the crystalline phases present in the sample, confirming the formation of anhydrous SrC₂O₄, SrCO₃, and SrO at the various decomposition stages.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying **strontium oxalate** decomposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Decomposition of Strontium Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213420#thermal-decomposition-of-strontium-oxalate-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com